N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound features a unique structure with an indole moiety and a methoxyphenyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Hydroxylation: The indole derivative is then hydroxylated using reagents such as hydrogen peroxide or osmium tetroxide.
Oxalamide Formation: The hydroxylated indole is reacted with oxalyl chloride to form the oxalamide intermediate.
Methoxyphenyl Substitution: Finally, the oxalamide intermediate is reacted with 2-methoxyaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides with various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide may involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the methoxyphenyl group may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide
- N1-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the specific positioning of the hydroxyl and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-11,17,24H,12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDFIUNKLJTHSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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